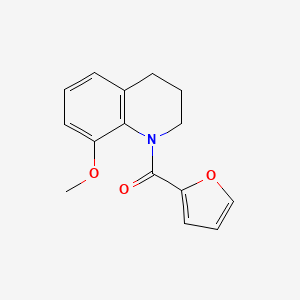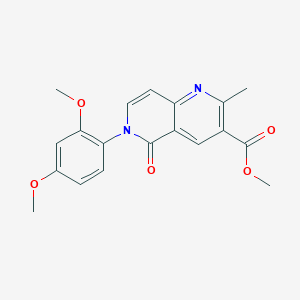![molecular formula C14H16ClN3O2 B4959136 N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B4959136.png)
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide, also known as Compound A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and reduce amyloid-beta accumulation.
実験室実験の利点と制限
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable under standard lab conditions. However, one limitation of N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A research include investigating its potential therapeutic applications, optimizing its chemical structure, developing novel drug delivery systems, and identifying its molecular targets.
合成法
The synthesis of N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A involves the reaction of 3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminopropylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. In inflammation research, N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-11(5-3-6-12(9)15)14-17-13(20-18-14)7-4-8-16-10(2)19/h3,5-6H,4,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXWVHGJHCSAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NOC(=N2)CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(3-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)
![1-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4959092.png)

![ethyl 4-(2-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4959101.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B4959111.png)
![N-{4-[(1-isobutyl-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)methyl]phenyl}acetamide](/img/structure/B4959112.png)
![3-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4959117.png)

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B4959132.png)
![2-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959163.png)